molecular formula C9H9F2NO2 B1436229 Ethyl 6-(difluoromethyl)nicotinate CAS No. 1574401-80-1

Ethyl 6-(difluoromethyl)nicotinate

Cat. No. B1436229
M. Wt: 201.17 g/mol
InChI Key: JJOBXSOHSFXYBD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Ethyl 6-(difluoromethyl)nicotinate and similar compounds has been a topic of research. A review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation . Another paper discloses a synthesis method of 6-formyl methyl nicotinate .


Molecular Structure Analysis

The molecular formula of Ethyl 6-(difluoromethyl)nicotinate is C9H9F2NO2. For more detailed structural information, you may refer to resources like ChemSpider .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 6-(difluoromethyl)nicotinate are part of the broader field of difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .

Scientific Research Applications

Synthesis and Chemical Properties

Research on related nicotinate compounds has focused on their synthesis and chemical properties. For instance, studies have explored the synthesis of various nicotinate esters and their derivatives, highlighting methodologies for achieving specific molecular structures and understanding their reactivity and stability. Ethyl nicotinate and its derivatives have been synthesized through various chemical reactions, with the aim of exploring their potential applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of these compounds often involves catalytic processes, with particular attention to enantioselective syntheses that are crucial for applications in drug development (Blaser et al., 1999; Raynor et al., 2000).

Material Science and Catalysis

Nicotinate esters are also explored for their roles in material science and as intermediates in catalytic processes. Their chemical properties, such as electronic and steric effects, make them suitable candidates for developing new materials and catalysts. The research delves into how these compounds interact with various catalysts and the influence of different conditions on their reactivity, aiming to optimize processes for industrial applications (Ouchi et al., 2014).

Biological and Pharmacological Applications

While focusing on non-drug-related research, it's worth noting that nicotinate derivatives have been investigated for their biological activities and potential pharmacological applications. Studies in this area aim to understand the molecular basis of their actions and to explore their utility in treating various conditions, without delving into specific drug uses or dosages (Peresypkina et al., 2020).

Safety And Hazards

The safety data sheet for Ethyl nicotinate, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and combustible dust .

Future Directions

The future directions in the research of Ethyl 6-(difluoromethyl)nicotinate and similar compounds could focus on difluoromethylation processes that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures .

properties

IUPAC Name

ethyl 6-(difluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-4-7(8(10)11)12-5-6/h3-5,8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOBXSOHSFXYBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(difluoromethyl)nicotinate

CAS RN

1574401-80-1
Record name ethyl 6-(difluoromethyl)pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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